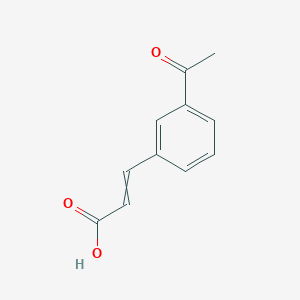![molecular formula C10H9FN2O B8374901 [1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol CAS No. 689250-80-4](/img/structure/B8374901.png)
[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide , followed by oxidative aromatization to the corresponding imidazole molecules .
Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, meaning they can act as both acids and bases .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol” are not available in the sources I found.
Mechanism of Action
Safety and Hazards
properties
CAS RN |
689250-80-4 |
|---|---|
Product Name |
[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol |
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)13-7-12-5-10(13)6-14/h1-5,7,14H,6H2 |
InChI Key |
CXZFAPBDLKRIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2CO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



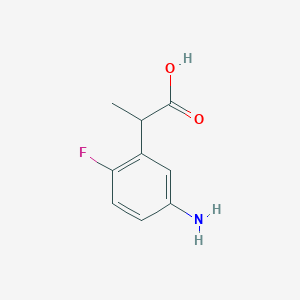
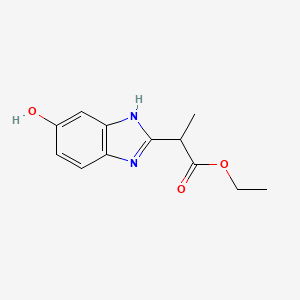

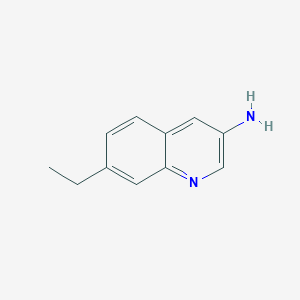
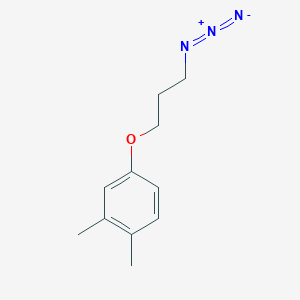
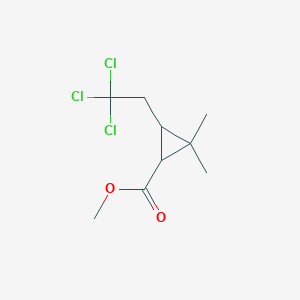
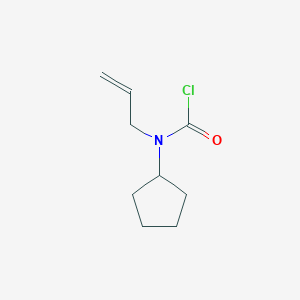
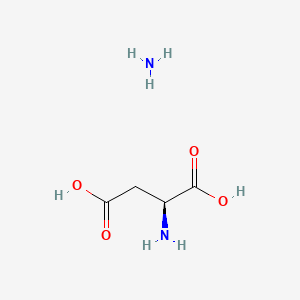
![2-Ethoxycarbonyl-imidazo[5,1-b]thiazole](/img/structure/B8374917.png)
![4-[[4-(2,4,6-Trimethylphenoxy)-2-pyrimidinyl]amino]benzonitrile](/img/structure/B8374922.png)
![2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide](/img/structure/B8374926.png)
